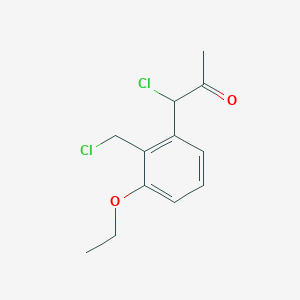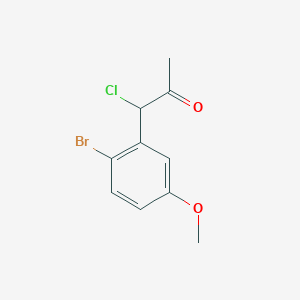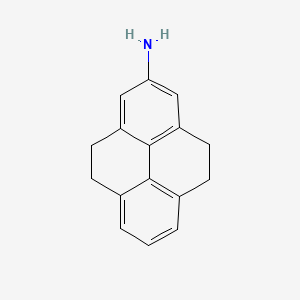
4,5,9,10-Tetrahydropyren-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,9,10-Tetrahydropyren-2-amine is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by a pyrene core with four hydrogen atoms added to the 4, 5, 9, and 10 positions, and an amine group attached to the 2 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,9,10-Tetrahydropyren-2-amine typically involves the hydrogenation of pyrene derivatives. One common method is the catalytic hydrogenation of pyrene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting tetrahydropyrene is then subjected to amination reactions to introduce the amine group at the 2 position.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation and amination processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4,5,9,10-Tetrahydropyren-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various alkylated or acylated derivatives.
科学的研究の応用
4,5,9,10-Tetrahydropyren-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials with unique optical and electronic properties.
作用機序
The mechanism of action of 4,5,9,10-Tetrahydropyren-2-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The amine group can form hydrogen bonds or electrostatic interactions with these targets, influencing their activity and function. The compound’s polycyclic aromatic structure also allows for π-π interactions with aromatic residues in proteins or nucleic acids.
類似化合物との比較
Similar Compounds
Pyrene: The parent compound without the hydrogenation and amine group.
1-Aminopyrene: A similar compound with an amine group at the 1 position.
4,5,9,10-Tetrahydropyrene: The hydrogenated form without the amine group.
Uniqueness
4,5,9,10-Tetrahydropyren-2-amine is unique due to the combination of its tetrahydropyrene core and the amine group at the 2 position. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and biological research.
特性
CAS番号 |
101283-00-5 |
|---|---|
分子式 |
C16H15N |
分子量 |
221.30 g/mol |
IUPAC名 |
4,5,9,10-tetrahydropyren-2-amine |
InChI |
InChI=1S/C16H15N/c17-14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-3,8-9H,4-7,17H2 |
InChIキー |
STSFAROQOOSKCM-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C3C(=CC(=C2)N)CCC4=CC=CC1=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


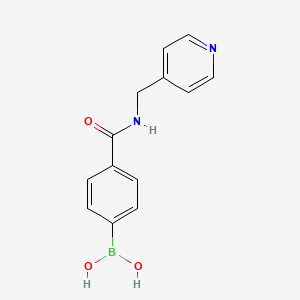
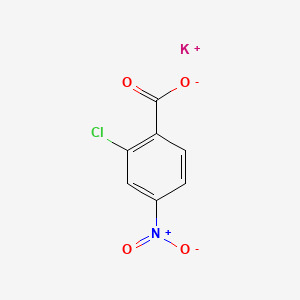
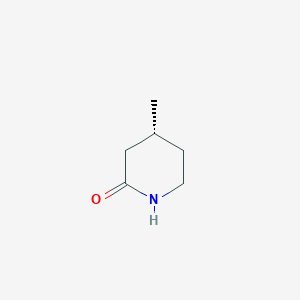
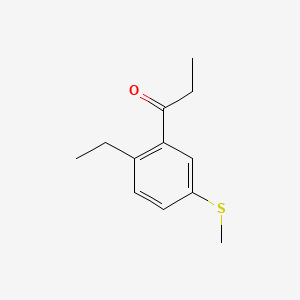
![trans-N1-Methyl-N1-7H-pyrrolo[2,3-d]pyrimidin-4-yl-1,4-cyclohexanediamine](/img/structure/B14065055.png)

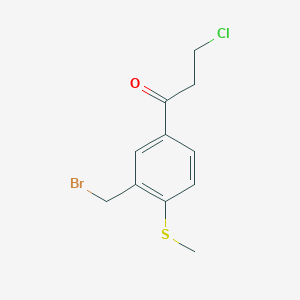
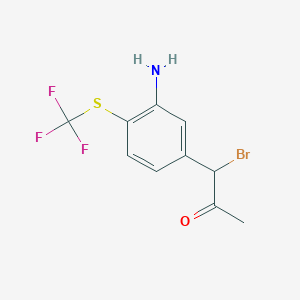
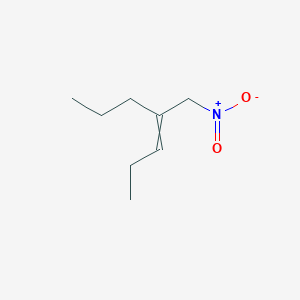
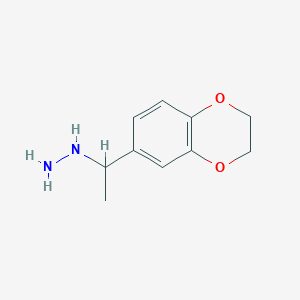
![5-chloro-4-[3-[(2-chlorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1H-pyridazin-6-one](/img/structure/B14065118.png)
